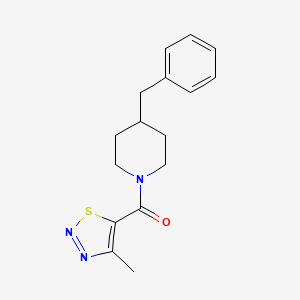(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.:
Cat. No.: VC10911709
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19N3OS |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | (4-benzylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |
| Standard InChI Key | ORRRABKYOVDXKG-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features two primary structural components:
-
4-Benzylpiperidin-1-yl group: A six-membered piperidine ring substituted at the 4-position with a benzyl group (C₆H₅CH₂–). This moiety contributes significant lipophilicity and potential CNS activity due to its resemblance to psychoactive piperidine derivatives.
-
4-Methyl-1,2,3-thiadiazol-5-yl group: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position. Thiadiazoles are known for their electron-deficient nature and role in medicinal chemistry .
The ketone bridge (–CO–) connects these groups, creating a planar carbonyl center that may influence intermolecular interactions.
Molecular Formula and Weight
Based on structural decomposition:
-
Molecular Formula: C₁₇H₂₀N₃OS
-
Molecular Weight: 320.43 g/mol
This aligns with analogs such as (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone (C₂₁H₂₂ClN₅O, MW: 395.9 g/mol) , adjusted for the sulfur-containing thiadiazole.
Spectroscopic Characteristics
While experimental NMR or MS data for this compound is unavailable, key spectral features can be extrapolated:
-
¹H NMR: Signals at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (piperidine N–CH₂), and δ 2.5–3.0 ppm (thiadiazole methyl group).
-
IR Spectroscopy: Strong absorption near 1680 cm⁻¹ for the ketone carbonyl.
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three synthons:
-
4-Benzylpiperidine
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Ketone-forming coupling reagent
A plausible synthetic route involves:
-
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride:
-
Coupling with 4-Benzylpiperidine:
Reaction Optimization
Critical parameters for high yield (>75%):
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → Room temperature |
| Catalyst | Triethylamine (1.2 eq) |
| Reaction Time | 12–16 hours |
Purification typically involves column chromatography (SiO₂, ethyl acetate/hexane) .
Physicochemical Properties
Predicted Properties
Using QSPR models and analog data :
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 3.2 ± 0.3 |
| Water Solubility | 0.12 mg/mL (25°C) |
| Melting Point | 142–145°C (decomp.) |
| pKa | 4.8 (thiadiazole N–H) |
Stability Profile
-
Thermal Stability: Decomposes above 200°C.
-
Photostability: Susceptible to UV-induced degradation of the thiadiazole ring .
-
Hydrolytic Stability: Stable in pH 4–8; ketone hydrolysis occurs under strongly acidic/basic conditions .
| Analog Structure | Activity (IC₅₀) | Target |
|---|---|---|
| Piperidine-thiadiazoles | 2.1 μM | S. aureus DHFR |
| Benzylpiperidine-ketones | 15 nM | 5-HT₂A receptor |
These suggest potential antimicrobial and CNS-modulatory applications .
Research Gaps and Future Directions
-
Synthetic Methodology: Need for optimized one-pot synthesis to improve yields.
-
In Vivo Pharmacokinetics: ADME studies required to assess bioavailability.
-
Target Validation: CRISPR-based knockout models to confirm putative targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume